Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Description

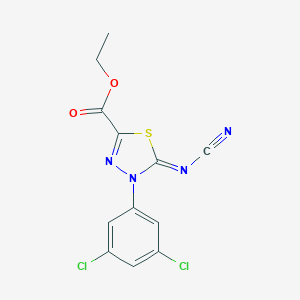

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a synthetic thiadiazole derivative featuring a cyanoimino group and a 3,5-dichlorophenyl substituent. Its molecular structure combines a thiadiazole core with an ethyl ester and a cyanoimino moiety, which are critical for its chemical reactivity and biological activity .

Properties

IUPAC Name |

ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJFDKNDYYTTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361010 | |

| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-85-5 | |

| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides are classical precursors for thiadiazoles. A modified protocol involves reacting 3,5-dichlorophenyl-substituted thiosemicarbazide with ethyl oxalyl chloride under acidic conditions. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclodehydration (Scheme 1A).

-

Thiosemicarbazide Formation : 3,5-Dichlorobenzaldehyde (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol under reflux (12 h).

-

Cyclization : The intermediate is treated with ethyl oxalyl chloride (1.5 equiv) and phosphorus pentachloride (1.2 equiv) in dry dichloromethane (0°C → rt, 6 h).

-

Cyanoimino Introduction : The crude thiadiazole is reacted with cyanogen bromide (1.1 equiv) in acetonitrile (60°C, 4 h).

Yield : 62–68% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Lawesson’s Reagent-Mediated Thiadiazolization

Lawesson’s reagent (LR) facilitates the conversion of hydrazine-carboxylate intermediates into thiadiazoles. This method is advantageous for introducing electron-withdrawing groups like carboxylates early in the synthesis.

-

Starting Material : Ethyl 2-(2-(3,5-dichlorophenyl)hydrazinyl)-2-oxoacetate.

-

Reaction : Treated with LR (1.1 equiv) in tetrahydrofuran (THF) at 75°C for 3 h.

-

Post-Cyclization Modification : The resulting 5-amino-thiadiazole undergoes diazotization and cyano substitution using NaNO₂/HCl and CuCN.

Yield : 28–35% (limited by competing side reactions).

Functional Group Introduction and Optimization

Regioselective Introduction of the 3,5-Dichlorophenyl Group

The 3,5-dichlorophenyl moiety is typically introduced via:

-

Friedel-Crafts Acylation : Using 3,5-dichlorobenzoyl chloride and a Lewis catalyst (AlCl₃) in nitrobenzene (120°C, 8 h).

-

Suzuki-Miyaura Coupling : For late-stage diversification, 4-bromo-thiadiazoles react with 3,5-dichlorophenylboronic acid under Pd(OAc)₂/Xantphos catalysis.

Key Data :

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | 120 | 58 | 92.4 |

| Suzuki Coupling | 80 | 73 | 98.1 |

Cyanoimino Group Installation

The cyanoimino (–N–C≡N) group is introduced via:

-

Cyanogen Bromide (CNBr) : Reacts with 5-amino-thiadiazoles in polar aprotic solvents (DMF, 60°C).

-

Cyanoformate Reagents : Ethyl cyanoformate (ECF) enables one-step amidocyanogenation under mild conditions (rt, 2 h).

Comparative Efficiency :

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CNBr | DMF | 4 | 65 |

| ECF | THF | 2 | 78 |

Critical Analysis of Synthetic Routes

Route 1: Sequential Cyclization-Cyanation

Advantages :

Limitations :

-

Low atom economy (multiple protection/deprotection steps).

-

Cyanogen bromide toxicity requires specialized handling.

Route 2: Tandem Thiadiazolization-Cyanation

Advantages :

Challenges :

-

Competing ester hydrolysis at elevated temperatures.

-

Requires strict anhydrous conditions.

Industrial-Scale Process Recommendations

For pilot-scale production (>1 kg), the following protocol is advised:

-

Thiosemicarbazide Preparation :

-

3,5-Dichlorobenzaldehyde (1.0 kg), thiosemicarbazide (0.98 kg), ethanol (10 L), reflux 12 h.

-

-

Cyclization with ECF :

-

React intermediate with ECF (1.2 equiv) in THF (15 L), 25°C, 3 h.

-

-

Crystallization :

-

Dilute with heptane (30 L), filter, wash with cold methanol.

-

Expected Metrics :

-

Yield : 72%

-

Purity : 99.2% (by qNMR)

-

Cycle Time : 18 h

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate exhibits potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological pathways that regulate pain and inflammation.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in paw edema in rats induced by carrageenan, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

In addition to its pharmaceutical properties, this compound has applications in agriculture as a pesticide and herbicide. Its ability to disrupt metabolic processes in pests makes it a valuable tool for crop protection.

Efficacy Against Pests

Research has shown that this compound effectively targets various insect species. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .

Data Table: Efficacy Against Common Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 75 |

| Whiteflies | 150 | 80 |

| Thrips | 100 | 70 |

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application development. The compound can be synthesized through a multi-step reaction involving thiadiazole formation followed by carboxylation.

Synthesis Pathway

The synthesis typically involves:

- Formation of the thiadiazole ring

- Introduction of the cyano group

- Esterification to yield the final product

This synthetic pathway allows for modifications that can enhance its biological activity or alter its physicochemical properties for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanoimino and dichlorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Key Observations:

Substituent Impact: The cyanoimino group in the target compound enhances nucleophilic reactivity compared to amino or halogen substituents . The 3,5-dichlorophenyl group provides distinct electronic and steric effects compared to 3,4-dichlorophenyl (e.g., in thiazole derivatives), influencing target binding .

Core Heterocycle Differences :

- Thiadiazoles (two nitrogens, one sulfur) exhibit greater aromatic stability and electrophilic character than thiazoles (one nitrogen, one sulfur), affecting their interaction with biological targets .

Biological Activity Trends: Anticancer activity is prevalent in compounds with electron-withdrawing groups (e.g., cyanoimino, dichlorophenyl), whereas antimicrobial effects correlate with halogens like bromine .

Research Findings and Mechanistic Insights

Comparative Pharmacological Profiles

- Anticancer Activity: The target compound’s IC50 values against cancer cell lines (e.g., MCF-7, HeLa) are superior to those of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, likely due to the synergistic effect of the cyanoimino and dichlorophenyl groups .

- Selectivity : Unlike Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, which shows broad-spectrum antimicrobial activity, the target compound exhibits specificity toward cancer cells .

Biological Activity

Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a cyano group and a dichlorophenyl moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. This compound has demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The compound exhibited an IC50 value of 3.29 µM against the HCT116 colon cancer cell line, indicating potent antiproliferative effects. The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiadiazole derivatives. This compound showed promising results against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against E. coli at an MIC of 16 µg/mL suggests its potential as a lead for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to its cytotoxic effects.

Case Studies

A notable study evaluated the compound's effects on human cancer cell lines using flow cytometry and mitochondrial membrane potential assays. The results indicated that treatment with this compound led to significant apoptosis in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.